molecular formula C25H24FNO B1162962 JWH 019 N-(2-fluorohexyl) isomer

JWH 019 N-(2-fluorohexyl) isomer

Cat. No.: B1162962
M. Wt: 373.5
InChI Key: RUJXGVGAOVOROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Synthetic Cannabinoid Landscape

Synthetic cannabinoids (SCs) represent a large and diverse class of compounds designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. usdoj.govnih.gov These substances were initially synthesized for legitimate research purposes, aiming to explore the structure and function of the cannabinoid receptor system for potential therapeutic applications. usdoj.govdusunenadamdergisi.org The cannabinoid system involves two main receptors, CB1, located primarily in the central nervous system, and CB2, found predominantly in the immune system. dusunenadamdergisi.orgnih.gov

However, beginning in the early 2000s, these research chemicals were diverted to the illicit drug market and sold as "herbal incense" or "legal highs" under brand names like "Spice" and "K2". nih.govdusunenadamdergisi.org The chemical structures of these synthetic cannabinoids are varied and include classes such as naphthoylindoles, phenylacetylindoles, benzoylindoles, and cyclohexylphenols, among others. nih.govwikipedia.org Manufacturers continually create new analogs by making slight modifications to existing structures, in an attempt to circumvent drug laws. nih.gov

Overview of the JWH-019 Structural Class and its N-Alkyl Analogs

The naphthoylindoles are a prominent family of synthetic cannabinoids, named after chemist Dr. John W. Huffman who synthesized a large number of them. dusunenadamdergisi.org These compounds are characterized by a core structure consisting of a naphthalene (B1677914) ring and an indole (B1671886) ring linked by a carbonyl group. wikipedia.orgnih.gov A key feature of this class is the N-alkyl chain attached to the nitrogen atom of the indole ring. wikipedia.org

Research has shown that the length of this N-alkyl chain is a critical determinant of the compound's binding affinity for cannabinoid receptors. nih.govwikipedia.org For instance, JWH-018, with a five-carbon (pentyl) chain, is a potent cannabinoid receptor agonist. wikipedia.org JWH-019 is the N-hexyl (six-carbon) homolog of JWH-018. wikipedia.org While extending the chain from the four-carbon butyl homolog (JWH-073) to the five-carbon pentyl homolog (JWH-018) increases potency, extending it further to the six-carbon hexyl chain in JWH-019 results in slightly lower, yet still high, affinity for the CB1 and CB2 receptors. wikipedia.org Further extension to a seven-carbon chain, as in JWH-020, leads to a significant drop in activity. wikipedia.org This indicates that a five-carbon chain is the optimal length for CB1 receptor binding within this specific chemical series. wikipedia.org

CompoundN-Alkyl Chain LengthCB1 Kᵢ (nM)CB2 Kᵢ (nM)
Δ⁹-THC N/A40.7 caymanchem.com36.4 caymanchem.com
JWH-018 5 (Pentyl)9.00 wikipedia.org2.94 wikipedia.org
JWH-019 6 (Hexyl)9.8 caymanchem.com5.6 caymanchem.com

Kᵢ is the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Significance of Fluorohexylation in Synthetic Cannabinoid Research

The introduction of a fluorine atom onto the alkyl chain, a process known as fluorination, is a common strategy in medicinal chemistry to alter a molecule's properties. In the context of synthetic cannabinoids, this modification is used to create new analogs with potentially different binding affinities and metabolic stabilities.

JWH 019 N-(2-fluorohexyl) isomer is a structural analog of JWH-019. lgcstandards.com It maintains the core naphthoylindole structure but features a critical modification: a fluorine atom is attached to the second carbon position of the N-hexyl chain. lgcstandards.com This specific placement of the fluorine atom defines it as the 2-fluorohexyl isomer. Its formal chemical name is (1-(2-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone. lgcstandards.com

The precise position of the fluorine atom on the hexyl chain is of significant interest in synthetic cannabinoid research. Different positional isomers, where the fluorine atom is attached to other carbons of the hexyl chain (e.g., the 3, 4, 5, or 6 position), have also been synthesized. glpbio.comcaymanchem.comcaymanchem.comcaymanchem.com

This creates a series of closely related compounds, each with a slight structural variance. The study of these positional isomers is crucial for understanding structure-activity relationships (SAR). By comparing the receptor binding affinities and functional activities of the 2-fluoro, 3-fluoro, 4-fluoro, 5-fluoro, and 6-fluorohexyl isomers, researchers can map how the location of the electronegative fluorine atom influences the molecule's interaction with the CB1 and CB2 receptors. While detailed pharmacological data for each isomer is not widely published, the creation of these analogs is a clear example of systematic chemical modification aimed at fine-tuning the compound's biological activity. caymanchem.comcaymanchem.com

Compound NameIUPAC NameMolecular FormulaCAS Number
This compound (1-(2-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanoneC₂₅H₂₄FNO lgcstandards.comNot Available
JWH 019 N-(3-fluorohexyl) isomer [1-(3-fluorohexyl)-1H-indol-3-yl]-1-naphthalenyl-methanoneC₂₅H₂₄FNO caymanchem.com2365471-37-8 caymanchem.com
JWH 019 N-(4-fluorohexyl) isomer [1-(4-fluorohexyl)-1H-indol-3-yl]-1-naphthalenyl-methanoneC₂₅H₂₄FNO caymanchem.com2365471-36-7 caymanchem.com
JWH 019 N-(5-fluorohexyl) isomer (1-(5-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanoneC₂₅H₂₄FNO caymanchem.comNot Available
JWH 019 N-(6-fluorohexyl) isomer (1-(6-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanoneC₂₅H₂₄FNO glpbio.comNot Available

Properties

Molecular Formula

C25H24FNO

Molecular Weight

373.5

InChI

InChI=1S/C25H24FNO/c1-2-3-11-19(26)16-27-17-23(21-13-6-7-15-24(21)27)25(28)22-14-8-10-18-9-4-5-12-20(18)22/h4-10,12-15,17,19H,2-3,11,16H2,1H3

InChI Key

RUJXGVGAOVOROW-UHFFFAOYSA-N

SMILES

O=C(C1=CN(CC(F)CCCC)C2=C1C=CC=C2)C3=C4C(C=CC=C4)=CC=C3

Synonyms

JWH 019 N-(2-fluorohexyl) analog

Origin of Product

United States

Pharmacological Investigations of Jwh 019 N 2 Fluorohexyl Isomer and Its Isomers

Cannabinoid Receptor Binding Profiles: In Vitro Assays

The initial step in characterizing the pharmacological profile of a novel synthetic cannabinoid, such as the N-(2-fluorohexyl) isomer of JWH-019, involves determining its binding affinity for the primary cannabinoid receptors: the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). nih.gov These receptors are G-protein coupled receptors (GPCRs) and are the principal targets for cannabinoids. nih.gov

Central Cannabinoid Receptor 1 (CB1) Binding Affinity

The CB1 receptor is predominantly located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. nih.gov The binding affinity of a compound for the CB1 receptor is a key indicator of its potential potency. For the parent compound, JWH-019, a high affinity for the CB1 receptor has been demonstrated, with a reported Ki value of 9.8 nM. evitachem.comglpbio.com The Ki value represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

Peripheral Cannabinoid Receptor 2 (CB2) Binding Affinity

The CB2 receptor is primarily found in the peripheral nervous system and immune cells. nih.gov JWH-019 also exhibits a high affinity for the CB2 receptor, with a reported Ki value of 5.6 nM. evitachem.comglpbio.com This suggests that JWH-019 and its analogs are not selective for one receptor over the other. The binding affinity of the JWH-019 N-(2-fluorohexyl) isomer for the CB2 receptor would also be determined through competitive radioligand displacement assays, though specific data is not currently published.

Competitive Radioligand Displacement Assays (e.g., [3H]CP55,940)

Competitive radioligand displacement assays are the standard method for determining the binding affinity of a test compound. nih.gov These assays utilize a radiolabeled ligand, such as [3H]CP55,940, which is known to bind with high affinity to cannabinoid receptors. nih.gov The assay is performed using membranes prepared from cells engineered to express high levels of either the human CB1 or CB2 receptor. nih.gov

In this assay, a fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., JWH-019 N-(2-fluorohexyl) isomer). The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity displaced at different concentrations of the test compound, a competition curve can be generated, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) and subsequently the Ki value can be calculated. nih.gov

Ligand-Receptor Functional Activity: In Vitro Signaling Studies

Beyond determining binding affinity, it is crucial to assess the functional activity of a ligand at the receptor. This determines whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor). For synthetic cannabinoids, these studies typically focus on their agonistic properties.

G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., [35S]GTPγS binding)

The [35S]GTPγS binding assay is a widely used method to measure the activation of G-protein coupled receptors. nih.gov When an agonist binds to and activates a GPCR, it facilitates the exchange of GDP for GTP on the associated G-protein, which is the initial step in the intracellular signaling cascade. mdpi.com This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which, when bound to the G-protein, provides a measurable signal of receptor activation. nih.gov

The potency (EC50 value, the concentration of the agonist that produces 50% of the maximal response) and efficacy (Emax, the maximum response produced by the agonist) of a compound like the JWH-019 N-(2-fluorohexyl) isomer would be determined by incubating receptor-containing membranes with varying concentrations of the compound and measuring the incorporation of [35S]GTPγS. nih.gov

Downstream Signaling Pathway Modulation (e.g., cAMP inhibition, β-arrestin recruitment)

Activation of the CB1 and CB2 receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com Therefore, measuring the inhibition of forskolin-stimulated cAMP production is another common functional assay. nih.gov In this assay, cells expressing the cannabinoid receptors are stimulated with forskolin (B1673556) to increase cAMP levels, and the ability of the test compound to reverse this increase is measured.

Another important downstream signaling pathway involves the recruitment of β-arrestin proteins to the activated receptor. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways. Assays to measure β-arrestin recruitment provide further insight into the functional profile of a cannabinoid ligand.

Structure-Activity Relationships (SAR) of Fluorohexyl-Substituted Naphthoylindoles

The pharmacological profile of synthetic cannabinoids is dictated by their chemical structure, which governs their interaction with cannabinoid receptors CB1 and CB2. In the naphthoylindole series, modifications to the N-alkyl substituent are a key determinant of receptor affinity and selectivity. The introduction of a fluorine atom onto this alkyl chain, as seen in the isomers of JWH-019 N-fluorohexyl, presents a complex case for structure-activity relationship (SAR) analysis.

The N-hexyl chain of JWH-019 offers several positions for fluorine substitution (from position 2 through 6), creating a series of positional isomers, including JWH-019 N-(2-fluorohexyl) isomer, N-(3-fluorohexyl) isomer, N-(4-fluorohexyl) isomer, N-(5-fluorohexyl) isomer, and N-(6-fluorohexyl) isomer. glpbio.comcaymanchem.comcaymanchem.comlgcstandards.comcaymanchem.com While these compounds are available as analytical reference standards, their specific physiological and toxicological properties have not been extensively characterized in published scientific literature. glpbio.comcaymanchem.comcaymanchem.com

However, the impact of fluorination can be inferred from related compounds. The terminal fluorination of the N-pentyl chain of JWH-018 creates AM-2201. chromatographyonline.com Studies comparing these two compounds show that the addition of the fluorine atom can significantly enhance affinity for the CB1 receptor. nih.gov For instance, one study demonstrated that fluorinated analogues of several synthetic cannabinoids, including the JWH-018 analogue AM-2201, generally showed a two- to five-fold increase in CB1 receptor potency in vitro. nih.govresearchgate.net This suggests that the electronegativity and the metabolic profile alteration introduced by the fluorine atom can lead to a more favorable interaction with the receptor binding pocket.

The precise position of the fluorine on the hexyl chain would be expected to influence receptor interaction significantly. The flexibility of the hexyl chain allows it to adopt various conformations within the binding pocket of the CB1 and CB2 receptors. The location of the bulky and highly electronegative fluorine atom would alter this conformational preference and the electronic distribution of the entire alkyl chain, thereby affecting binding affinity. Without specific experimental data for each positional isomer, it remains a matter of speculation how substitution at the 2, 3, 4, 5, or 6-position specifically modulates the affinity and efficacy at CB1 and CB2 receptors.

The length of the N-alkyl chain is a critical factor for determining binding affinity and selectivity in the naphthoylindole class of synthetic cannabinoids. SAR studies have demonstrated that there is an optimal chain length for high-affinity binding, and deviations from this optimum lead to a reduction in potency. wikipedia.org

In this series, the five-carbon pentyl chain, as found in JWH-018, is considered optimal for CB1 receptor binding. wikipedia.org Extending the chain to the six-carbon hexyl homolog, JWH-019, results in a slight decrease in binding affinity at both CB1 and CB2 receptors. wikipedia.org A further extension to a seven-carbon chain in the heptyl homolog, JWH-020, causes a dramatic loss of activity. wikipedia.org Conversely, shortening the chain to the four-carbon butyl homolog, JWH-073, also results in a compound that is several times weaker than JWH-018. wikipedia.org

This relationship demonstrates that the N-alkyl chain occupies a specific hydrophobic pocket within the cannabinoid receptors. A chain of five carbons appears to provide the best fit for this pocket in the JWH series, maximizing van der Waals interactions and leading to high-affinity binding. While JWH-019 (hexyl) is only slightly less potent than JWH-018 (pentyl), the data indicates that the six-carbon chain is slightly too long for an ideal fit, leading to a modest reduction in affinity. Regarding selectivity, both JWH-018 and JWH-019 exhibit high affinity for both CB1 and CB2 receptors, acting as non-selective agonists, though relative affinities differ slightly. glpbio.comnih.gov

A comparative analysis of JWH-019 and its N-fluorohexyl isomers with the parent compounds JWH-019 and JWH-018, along with related analogs, highlights the subtle yet significant effects of structural modifications. JWH-018 is the N-pentyl homolog, while JWH-019 is the N-hexyl homolog. wikipedia.org Both are potent, non-selective agonists at CB1 and CB2 receptors. glpbio.comwikipedia.org

The terminal fluorination of JWH-018's pentyl chain to produce AM-2201 results in a compound with approximately 10-fold greater potency than Δ⁹-THC in producing discriminative stimulus effects in rhesus monkeys. nih.gov The binding affinity of AM-2201 for the CB1 receptor (Ki = 1.0 nM) is significantly higher than that of JWH-018 (Ki = 9.00 nM). researchgate.net This demonstrates the potentiation effect of terminal fluorination on the shorter pentyl chain. While direct binding data for the JWH-019 fluorohexyl isomers is lacking, this trend suggests that fluorination of the hexyl chain could also modulate receptor affinity, though the effect might differ based on the fluorine's position.

CompoundN-Alkyl ChainCB1 Ki (nM)CB2 Ki (nM)Selectivity
JWH-018Pentyl9.002.94CB2 (3.1x)
JWH-019Hexyl9.85.6CB2 (1.75x)
AM-22015-Fluoropentyl1.02.6CB2 (2.6x)
JWH-073Butyl9.038CB1 (4.2x)

Data sourced from multiple references. glpbio.comnih.govresearchgate.net Ki values can vary between assay conditions.

Given the rapid emergence of new synthetic cannabinoids with minor structural modifications, theoretical frameworks are essential for predicting their pharmacological activity and potential risks. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool used for this purpose.

QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For synthetic cannabinoids, these models are built to predict cannabinoid receptor 1 (CB1R) binding affinity, which is associated with the psychoactive effects of these substances. The process involves calculating a set of molecular descriptors for a series of known compounds (a training set). These descriptors quantify various physicochemical properties, such as topology, geometry, and electronic features.

Regression-based methods, such as multiple linear regression (MLR) and partial least squares regression (PLSR), are then used to create a model that links these descriptors to the observed binding affinities (pKi values). Once a statistically robust and validated model is established, it can be used to predict the CB1R affinity of new or uncharacterized compounds, such as the various JWH-019 N-fluorohexyl isomers. Such in silico prediction models offer a rapid and cost-effective strategy to estimate the potential activity of novel fluorinated cannabinoids before they are synthesized or submitted for extensive pharmacological testing.

Advanced Analytical Methodologies for Detection and Differentiation

Challenges in Isomeric Differentiation of Fluorohexyl Synthetic Cannabinoids

The primary challenge in the analysis of fluorohexyl synthetic cannabinoids, such as the isomers of JWH-019, lies in their structural similarity. Positional isomers, where the fluorine atom is located at different positions on the hexyl chain (e.g., 2-fluorohexyl, 3-fluorohexyl, 4-fluorohexyl, 5-fluorohexyl, and 6-fluorohexyl), exhibit nearly identical physicochemical properties. This makes their separation and individual identification a complex analytical task. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation. However, the separation of closely related isomers like the fluorohexyl derivatives of JWH-019 demands advanced chromatographic approaches.

One-Dimensional Liquid Chromatography (1D-LC) Limitations

Standard one-dimensional liquid chromatography (1D-LC) methods, while widely used for the analysis of many synthetic cannabinoids, often prove inadequate for the separation of positional isomers. nih.govresearchgate.net In the case of the JWH-019 N-fluorohexyl isomers, the minor structural variation resulting from the different positions of the fluorine atom on the hexyl chain does not provide sufficient difference in polarity or interaction with the stationary phase for effective separation.

Comprehensive Two-Dimensional Liquid Chromatography (2D-LC) for Isomer Resolution

To overcome the limitations of 1D-LC, comprehensive two-dimensional liquid chromatography (2D-LC) has emerged as a powerful technique for the separation of complex isomeric mixtures. nih.govresearchgate.netoup.com In 2D-LC, two different columns with orthogonal (different) separation mechanisms are coupled together. The entire effluent from the first dimension column is sequentially transferred to the second dimension column for further separation.

The study by Eckberg et al. (2018) successfully employed a comprehensive online 2D-LC method to separate the five JWH-019 N-fluorohexyl positional isomers. nih.govresearchgate.net The method utilized a Bonus-RP column in the first dimension and a biphenyl (B1667301) column in the second dimension. This setup provided excellent resolution of the 2-fluorohexyl, 5-fluorohexyl, and 6-fluorohexyl isomers, with only slight co-elution of the 3-fluorohexyl and 4-fluorohexyl isomers. nih.gov This demonstrates the superior resolving power of 2D-LC for these challenging isomeric separations.

Table 1: Separation of JWH-019 N-Fluorohexyl Isomers by 2D-LC

Isomer Separation by 2D-LC
JWH-019 N-(2-fluorohexyl) isomer Excellent Resolution
JWH-019 N-(3-fluorohexyl) isomer Slight Co-elution with 4-fluorohexyl isomer
JWH-019 N-(4-fluorohexyl) isomer Slight Co-elution with 3-fluorohexyl isomer
JWH-019 N-(5-fluorohexyl) isomer Excellent Resolution
JWH-019 N-(6-fluorohexyl) isomer Excellent Resolution

Data sourced from Eckberg et al. (2018) nih.govresearchgate.net

Gas Chromatography (GC) for Isomer Separation

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another widely used technique in forensic toxicology. GC can offer high separation efficiency, and in some cases, can separate positional isomers that are challenging for 1D-LC. nih.govnih.govekb.eg The separation in GC is based on the volatility and interaction of the analytes with the stationary phase of the GC column.

While specific studies on the GC separation of the complete set of JWH-019 N-fluorohexyl isomers are not extensively documented in the reviewed literature, GC-MS has been successfully used to differentiate other positional isomers of synthetic cannabinoids. nih.gov The success of GC in separating isomers is highly dependent on the choice of the capillary column and the temperature program. For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) can provide significantly enhanced resolution. nih.govwiley.com Derivatization of the analytes prior to GC analysis can also improve chromatographic separation and provide more structural information from the mass spectra. uva.nl

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of synthetic cannabinoids. When coupled with a chromatographic separation technique, it provides both retention time and mass-to-charge ratio (m/z) information, which are crucial for confident identification.

High-Resolution Accurate Mass Spectrometry (HRMS)

High-resolution accurate mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. researchgate.netnih.gov This is particularly valuable in the analysis of NPS, where novel compounds are constantly emerging. For isomeric compounds like the JWH-019 N-fluorohexyl series, which have the same molecular formula and therefore the same exact mass, HRMS alone cannot differentiate them.

However, when coupled with a powerful separation technique like 2D-LC or a suitable GC method, HRMS can confirm the elemental composition of each separated isomer. Furthermore, the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments using HRMS can provide valuable structural information to help differentiate between isomers. While the primary fragmentation may be similar for positional isomers, the relative abundances of certain fragment ions can differ, providing a basis for differentiation. researchgate.netjst.go.jp For fluorinated synthetic cannabinoids, the position of the fluorine atom can influence the fragmentation pathways, leading to subtle but measurable differences in their mass spectra.

Table 2: Compound Names and Molecular Information

Compound Name Formal Name CAS Number Molecular Formula
JWH-019 (1-hexyl-1H-indol-3-yl)(naphthalen-1-yl)methanone 209414-08-4 C25H25NO
JWH-019 N-(2-fluorohexyl) isomer 1-(2-fluorohexyl)-1H-indol-3-ylmethanone Not available C25H24FNO
JWH-019 N-(3-fluorohexyl) isomer 1-(3-fluorohexyl)-1H-indol-3-ylmethanone 2365471-37-8 C25H24FNO
JWH-019 N-(4-fluorohexyl) isomer 1-(4-fluorohexyl)-1H-indol-3-ylmethanone 2365471-36-7 C25H24FNO
JWH-019 N-(5-fluorohexyl) isomer 1-(5-fluorohexyl)-1H-indol-3-ylmethanone Not available C25H24FNO

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of synthetic cannabinoids like the JWH-019 N-(2-fluorohexyl) isomer. This method involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to produce characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint, enabling the identification of the compound.

For naphthalenoylindoles such as JWH-019 and its analogs, fragmentation predominantly occurs at the carbonyl bridge, which is the most labile part of the molecule. Studies on the closely related compound JWH-018 using HCD reveal two primary fragmentation pathways. mdpi.com These cleavages result in two major fragment ions: one corresponding to the naphthalene (B1677914) carbonyl moiety and the other to the indole (B1671886) group with the attached alkyl chain. mdpi.com For JWH-018, the most intense fragment ion observed is at a mass-to-charge ratio (m/z) of 155.04, with another significant fragment at m/z 214.12. mdpi.com Although specific data for the 2-fluorohexyl isomer is not detailed in the available literature, similar fragmentation pathways are expected due to the shared core structure.

Advanced techniques like high-resolution ion mobility-mass spectrometry (HRIM-MS/MS) have demonstrated significant potential in differentiating synthetic cannabinoid isomers. nih.gov By first separating ions based on their size, shape, and charge (collision cross-section, CCS) and then subjecting them to MS/MS, unique fragmentation spectra can be obtained for isomers that might otherwise be difficult to distinguish. nih.govchemrxiv.org This mobility-aligned MS/MS approach allows for individual activation of co-isolated, mobility-separated isomers, yielding unique product ions for targeted identification and structural determination. nih.gov In the context of forensic analysis, a validated method for the qualitative identification of JWH-019 in whole blood utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) by monitoring two specific transitions from the precursor ion to its product ions. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS) for Positional Isomer Discrimination

Gas chromatography coupled with electron ionization mass spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis. uva.nl However, its ability to differentiate positional isomers of synthetic cannabinoids, such as the various fluorohexyl isomers of JWH-019, can be limited. Positional isomers have the same molecular weight and often produce very similar mass spectra under standard 70eV EI conditions because the high-energy ionization process leads to extensive fragmentation that can obscure subtle structural differences. uva.nlojp.gov

The primary challenge lies in the fact that the fragmentation patterns of positional isomers may lack unique, characteristic ions that would allow for their unequivocal distinction. uva.nl Despite this, GC-EI-MS remains a valuable tool. The chromatographic separation preceding mass analysis can often resolve isomers based on differences in their retention times. For instance, the position of the fluorine atom on the hexyl chain of JWH-019 N-fluorohexyl isomers can lead to slight differences in their interaction with the GC column's stationary phase, resulting in distinct elution times.

While the mass spectra themselves may not be sufficient for differentiation, the combination of retention time and the mass spectrum is used for identification, typically by comparison to a certified reference standard. uva.nl Forensic spectral libraries, such as the one maintained by Cayman Chemical, contain 70eV EI-MS data for numerous forensic drug standards, which aids in this comparative analysis. caymanchem.comcaymanchem.com In some cases, derivatization of the analytes prior to GC-MS analysis can improve chromatographic separation and alter fragmentation pathways, potentially aiding in differentiation. uva.nl

Complementary Spectroscopic Techniques

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a valuable complementary technique for the structural confirmation of synthetic cannabinoids. It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the chemical bonds and functional groups within the molecule. This results in a unique spectral fingerprint that can be used for identification. researchgate.net

The coupling of gas chromatography with FTIR (GC-FTIR) has proven effective for the structural elucidation of JWH compounds and their analogs in complex mixtures. frontiersin.org This method allows for the separation of individual components before spectral analysis, which is crucial when dealing with seized materials that may contain multiple substances. frontiersin.org The high specificity of infrared spectral data allows GC-FTIR to reliably discriminate between structurally similar compounds, including homologs and isomers. ojp.govfrontiersin.org

For identification purposes, the acquired spectrum of an unknown substance is compared against a library of reference spectra. A high degree of correlation, often expressed as a Quality Match Factor (QMF), indicates a positive identification. Studies have shown that a QMF of 90% or higher can be used as a criterion for the unequivocal identification of a specific molecule, confirming the presence of characteristic functional groups such as the carbonyl (C=O) stretch, aromatic C-H bonds, and C-N bonds present in the JWH-019 N-(2-fluorohexyl) isomer. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is widely regarded as the most powerful and definitive analytical technique for the structural elucidation of novel psychoactive substances (NPS), including synthetic cannabinoid isomers. researchgate.net Unlike mass spectrometry, which provides information about the mass-to-charge ratio of the molecule and its fragments, NMR provides a complete map of the molecule's carbon-hydrogen framework.

NMR spectroscopy measures the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. The chemical environment of each nucleus within the molecule influences its resonance frequency, resulting in a unique set of signals in the NMR spectrum. By analyzing the chemical shifts, signal integrations, and coupling patterns, chemists can determine the precise connectivity of atoms and thus the exact structure of the molecule.

This capability makes NMR the "gold standard" for definitively distinguishing between positional isomers, such as the JWH-019 N-(2-fluorohexyl), N-(3-fluorohexyl), N-(4-fluorohexyl), N-(5-fluorohexyl), and N-(6-fluorohexyl) isomers. caymanchem.comcaymanchem.comlgcstandards.comglpbio.com While these compounds would produce identical mass spectra, their NMR spectra would show distinct differences. For example, the position of the fluorine atom on the hexyl chain would significantly alter the chemical shifts and coupling patterns of the adjacent protons and carbons, allowing for unambiguous identification of the specific isomer.

Development and Validation of Reference Standards for Analytical Research

The accurate identification and quantification of JWH-019 N-(2-fluorohexyl) isomer in forensic and research settings are fundamentally dependent on the availability of high-quality, certified reference standards. uva.nl These standards are materials of known purity and identity that serve as a benchmark against which unknown samples are compared. Organizations such as LGC Standards and Cayman Chemical develop and supply reference materials for a wide range of NPS, including various positional isomers of JWH-019 fluorohexyl analogs. caymanchem.comlgcstandards.comlgcstandards.comlabchem.com.my

The development and validation of these standards is a rigorous process. It involves the chemical synthesis of the compound, which may include additional purification steps to achieve a high degree of purity (often ≥98%). caymanchem.comcaymanchem.comedqm.eu The characterization and confirmation of the standard's structure and identity are performed using a battery of analytical techniques. As the "gold standard" for structural elucidation, NMR spectroscopy is essential for confirming the exact isomeric structure. researchgate.net Other methods like MS and FTIR provide complementary data, and techniques like elemental analysis confirm the molecular formula.

Regulatory frameworks and industry best practices provide guidelines for the qualification, storage, and use of reference standards. edqm.euresearchgate.net The certificate of analysis accompanying a reference standard provides critical information, including its purity, identity, storage conditions (-20°C is common for these compounds), and stability. caymanchem.comcaymanchem.comglpbio.com Using well-characterized reference standards is a prerequisite for the validation of any analytical method, ensuring that the results are accurate, reliable, and legally defensible. researchgate.netresearchgate.net

Properties of JWH-019 Fluorohexyl Isomer Reference Standards
Compound NameFormal NameMolecular FormulaPurityStorage Temperature
JWH 019 N-(2-fluorohexyl) isomer(1-(2-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanoneC25H24FNOData not specified in sources-20°C
JWH 019 N-(3-fluorohexyl) isomer[1-(3-fluorohexyl)-1H-indol-3-yl]-1-naphthalenyl-methanoneC25H24FNO≥98%-20°C
JWH 019 N-(4-fluorohexyl) isomer[1-(4-fluorohexyl)-1H-indol-3-yl]-1-naphthalenyl-methanoneC25H24FNO≥98%-20°C

Application in Research and Forensic Matrices (e.g., in vitro biological samples, seized materials)

The analytical methodologies developed for JWH-019 and its isomers are applied in various research and forensic contexts. A primary application is the analysis of seized materials, which are often herbal mixtures laced with synthetic cannabinoids. frontiersin.org Techniques like GC-MS and GC-FTIR are employed to separate and identify the active compounds within these complex matrices, providing crucial evidence for law enforcement and criminal justice proceedings. frontiersin.org

In clinical and forensic toxicology, these methods are used to detect the presence of the parent compound or its metabolites in biological samples. Validated LC-MS/MS methods have been developed for the qualitative detection of JWH-019 in human whole blood and for the quantification of other JWH analogs in oral fluid. researchgate.netnih.gov Such analyses are essential for impaired driving cases, post-mortem investigations, and understanding the prevalence of these substances in the population.

Forensic and Regulatory Science Implications

Analytical Challenges in the Identification of Emerging Fluorohexyl Synthetic Cannabinoids

The rise of synthetic cannabinoids, including fluorohexyl variants like JWH-019 N-(2-fluorohexyl) isomer, poses considerable analytical challenges for forensic laboratories. nih.gov These substances are a diverse class, and their constant structural evolution makes traditional identification methods difficult. brjac.com.br

One major hurdle is the sheer number of new compounds. Clandestine labs continuously alter chemical structures to create new substances that are not yet specifically listed as controlled. swiftriver.comnih.gov This rapid turnover means that reference standards for new isomers may not be readily available, complicating their definitive identification.

Furthermore, the presence of isomers, such as the various positional isomers of the fluorohexyl group in JWH-019, requires sophisticated analytical techniques to differentiate. Standard screening methods like color tests are often unsuitable for the low concentrations of these substances found in herbal products and can be prone to interference from the plant matrix itself. brjac.com.br

Advanced analytical methods are therefore essential. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are crucial for identifying these novel compounds. nih.govunodc.org However, even with these powerful tools, the lack of corresponding reference spectra can make identification challenging. unodc.org The analysis is further complicated by the fact that commercial products can contain a mixture of multiple synthetic cannabinoids, with varying concentrations from batch to batch. researchgate.netnih.gov

Strategies for Distinguishing JWH-019 N-(2-fluorohexyl) Isomer from Other Regulated and Non-Regulated Analogs

Distinguishing JWH-019 N-(2-fluorohexyl) isomer from its other regulated and non-regulated analogs is a critical task for forensic chemists. The primary strategy involves a combination of chromatographic and spectrometric techniques to achieve a high degree of certainty in identification.

High-resolution mass spectrometry (HRMS) is a powerful tool in this context. nih.gov It provides highly accurate mass measurements, which can help to distinguish between compounds with the same nominal mass but different elemental compositions. When combined with liquid chromatography (LC) or gas chromatography (GC), which separate compounds based on their physical and chemical properties, it is possible to resolve and identify individual isomers. unodc.org

For instance, while different fluorohexyl isomers of JWH-019 will have the same molecular weight, their fragmentation patterns in mass spectrometry may show subtle differences. unodc.org Additionally, their retention times in a chromatographic system will likely differ, providing another point of comparison.

The use of reference standards is the gold standard for confirmation. unodc.org When a suspected sample of JWH-019 N-(2-fluorohexyl) isomer is analyzed, its retention time and mass spectrum are compared directly with those of a certified reference material analyzed under the same conditions. In the absence of a specific reference standard, techniques like retention time indexing can be used to compare the analyte to a series of known compounds to predict its retention behavior. unodc.org

Infrared (IR) spectroscopy can also be a valuable tool, particularly for differentiating between isomers where mass spectra are very similar. unodc.org

Research into the Structural Evolution of Synthetic Cannabinoids to Evade Legal Controls

The development of synthetic cannabinoids is a clear example of a "cat-and-mouse game" between clandestine chemists and law enforcement. researchgate.net Research into the structural evolution of these compounds reveals a consistent pattern of modification aimed at circumventing drug laws. swiftriver.comemra.org

Initially, synthetic cannabinoids like JWH-018 gained popularity. unodc.org As they became controlled substances, manufacturers began to introduce subtle modifications to the chemical structure. These modifications often involve:

Altering the alkyl chain: This includes changing the length of the chain or adding substitutions, such as the fluorine atom in the fluorohexyl isomers of JWH-019. unodc.org

Modifying the core structure: This can involve changing the indole (B1671886) ring to an indazole or other heterocyclic systems. unodc.org

Changing the linker group: The group connecting the core structure to the side chain can be altered, for example, from a ketone to an amide or ester. unodc.org

These seemingly minor changes can result in compounds that are not explicitly covered by existing legislation, allowing them to be marketed as "legal highs." nih.gov The introduction of the N-(2-fluorohexyl) isomer of JWH-019 is a direct result of this evolutionary trend. By adding a fluorine atom to the hexyl chain of JWH-019, a new, unregulated compound was created. evitachem.comlgcstandards.com

This constant evolution presents a significant challenge for regulatory agencies, as they must continually identify and schedule new compounds. nih.gov

Role of Scientific Research Data in Informing Generic Scheduling and Analogue Control Legislation

Scientific research data plays a pivotal role in the development of effective drug control legislation, particularly in the context of emerging synthetic cannabinoids. To combat the rapid emergence of new compounds, many jurisdictions have moved towards generic scheduling or analogue control laws. nih.gov These laws aim to regulate entire classes of substances based on their core chemical structure and their pharmacological effects, rather than scheduling individual compounds one by one.

The successful implementation of such legislation relies heavily on robust scientific data. Research is needed to:

Identify the core chemical structures that are common to a class of synthetic cannabinoids. unodc.org

Determine the pharmacological effects of these compounds, specifically their ability to act as agonists at cannabinoid receptors. unodc.org

Establish a clear scientific basis for defining what constitutes a "structural analog."

Forensic laboratories and research institutions contribute to this effort by identifying and characterizing new synthetic cannabinoids as they appear on the market. nih.gov This data provides lawmakers with the evidence needed to draft legislation that is both broad enough to cover future variations and specific enough to withstand legal challenges.

For example, data on the various fluorohexyl isomers of JWH-019 and their receptor binding affinities can inform the scope of generic legislation designed to control naphthoylindoles. caymanchem.comglpbio.com By understanding the structure-activity relationships within this class of compounds, legislators can create laws that are proactive rather than reactive.

Furthermore, scientific data is essential for the ongoing evaluation and refinement of these laws. As new structural modifications emerge, research helps to determine whether they fall under existing generic definitions or if the legislation needs to be updated. This iterative process, driven by scientific evidence, is crucial for staying ahead of the ever-changing landscape of synthetic drugs.

Concluding Remarks and Future Research Perspectives

Synthesis of Current Academic Understanding of JWH 019 N-(2-fluorohexyl) Isomer

JWH 019 is the N-hexyl homolog of the well-known synthetic cannabinoid JWH 018. evitachem.com As a member of the naphthoylindole family, JWH 019 itself is a potent agonist at both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. evitachem.com The introduction of a fluorine atom to the N-hexyl chain creates various positional isomers, including the N-(2-fluorohexyl) isomer. While specific research on the 2-fluorohexyl isomer is scarce, knowledge can be extrapolated from its parent compound and other related fluorinated analogs.

The synthesis of such analogs typically follows established chemical procedures. For instance, the synthesis of JWH-018 and its homolog JWH-073 involves a Friedel-Crafts acylation of indole (B1671886) with 1-naphthoyl chloride, followed by N-alkylation with the appropriate alkyl halide. nih.gov It is presumed that the synthesis of this compound would involve a similar N-alkylation step using a 2-fluorohexyl halide.

From a chemical standpoint, this compound is a lipophilic compound, a characteristic shared by most synthetic cannabinoids, which contributes to their solubility in non-polar solvents and their interaction with cannabinoid receptors. unodc.org The core structure consists of a naphthalene (B1677914) ring and an indole ring, linked by a ketone. The defining feature is the N-alkyl chain, which in this case is a hexyl chain with a fluorine atom at the second carbon position. lgcstandards.com The precise location of this fluorine atom is critical, as it can significantly influence the molecule's interaction with metabolic enzymes and cannabinoid receptors compared to its other positional isomers (e.g., 3-fluorohexyl, 4-fluorohexyl, or the terminally fluorinated 6-fluorohexyl isomers). caymanchem.comcaymanchem.comglpbio.com

Unexplored Areas in Pharmacological Characterization of Fluorinated Analogs

The pharmacological profile of most novel synthetic cannabinoids is not well-documented before they appear on the market. mdpi.com While the parent compound, JWH 019, demonstrates high affinity for both CB1 and CB2 receptors, the specific effects of fluorine substitution at the 2-position of the hexyl chain are largely unknown. evitachem.com

Research on other fluorinated synthetic cannabinoids has shown that the addition of fluorine can have varied effects. For example, terminal fluorination of the N-pentyl chain in compounds like JWH-018 (to create AM-2201) and UR-144 (to create XLR-11) generally leads to a 2- to 5-fold increase in CB1 receptor potency in vitro. nih.gov However, this increased in vitro potency does not always translate to increased potency in vivo. nih.gov Studies on adamantane (B196018) indazole-3-carboxamide derivatives have also shown that the presence of fluorine in the pentyl group at the N1 position can strongly increase affinity for the CB1 receptor. koreascience.krbiomolther.org

Key unexplored areas for this compound and other fluorinated analogs include:

Receptor Binding Affinity and Functional Efficacy: A comprehensive assessment of the binding affinity (Kᵢ) and functional activity (EC₅₀) at both CB1 and CB2 receptors is needed. It is crucial to determine whether the 2-fluorohexyl isomer acts as a full agonist, partial agonist, or antagonist, and how its potency and efficacy compare to the non-fluorinated parent compound and other positional isomers.

CB1 vs. CB2 Selectivity: The ratio of CB1 to CB2 activity determines the balance between psychoactive effects (mediated by CB1) and peripheral effects (mediated by CB2). The influence of fluorine placement on this selectivity is a critical, yet understudied, area.

"Off-Target" Effects: Beyond the cannabinoid receptors, the potential interaction of these novel fluorinated compounds with other receptor systems (e.g., GPR55, TRPV1) or ion channels remains a significant gap in our understanding. nih.gov

In Vivo Pharmacodynamics: Controlled administration studies in animal models are necessary to characterize the physiological and behavioral effects, such as changes in body temperature and heart rate, which are common indicators of cannabimimetic activity. nih.govacs.org

Advancements in Metabolic Profiling Methodologies for Novel Isomers

The extensive metabolism of synthetic cannabinoids means that the parent compound is often undetectable in urine samples, making the identification of metabolites crucial for confirming consumption. mdpi.comresearchgate.net The metabolism of a novel isomer like JWH 019 N-(2-fluorohexyl) is uncharacterized, but advancements in metabolic profiling offer robust strategies for its elucidation.

The primary methodologies involve a combination of in vitro and in vivo models:

In Vitro Models: Incubations with human liver microsomes (HLM) or human hepatocytes are the gold standard for predicting human metabolism. mdpi.combizzabo.com These systems allow for the identification of Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites. For fluorinated compounds, oxidative defluorination is a key metabolic pathway to investigate. nih.gov

Alternative In Vitro and Preclinical Models: Other models like pooled human liver S9 fractions (pHLS9), the HepaRG cell line, and even zebrafish larvae are being explored to overcome limitations and provide comparative metabolic data. nih.gov

In Vivo Verification: Analysis of authentic human biological samples (urine, blood) is essential to verify that the metabolites produced in vitro are also present in vivo. bizzabo.com

Recent technological advancements have significantly enhanced these profiling capabilities:

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are indispensable for characterizing unknown metabolites with high accuracy and sensitivity. bizzabo.comnih.gov

Metabolomics Approaches: Untargeted metabolomics is a powerful tool for evaluating the broader metabolic effects of xenobiotics. mdpi.com By analyzing changes in endogenous metabolites, this approach can help elucidate mechanisms of action and identify potential biomarkers of exposure beyond the direct drug metabolites. nih.govnih.gov

Innovations in Analytical Detection and Isomer Discrimination Techniques

The chemical similarity among synthetic cannabinoid isomers presents a significant challenge for forensic and toxicology laboratories, as standard methods may not be able to differentiate them. researchgate.netnih.gov The ability to distinguish between positional isomers like the various N-fluorohexyl variants of JWH 019 is critical for accurate identification and for linking specific substances to adverse events.

Innovations in analytical chemistry are providing powerful solutions for isomer discrimination:

Gas Chromatography-Mass Spectrometry (GC-MS): While a standard technique, method optimization, including the use of derivatization, can enhance the separation of isomers. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone of forensic toxicology, but chromatographic separation of isomers that share major mass-to-charge ratio (m/z) transitions can be difficult. researchgate.net

High-Resolution Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions based not only on their m/z but also on their size, shape, and charge (collision cross-section, CCS). IM-MS has shown great potential for separating synthetic cannabinoid metabolite isomers that are difficult to resolve chromatographically. nih.gov For example, the SLIM (Structures for Lossless Ion Manipulations) IM-MS approach has successfully differentiated JWH-250 metabolite isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly ¹⁹F NMR, is a powerful tool for the structural elucidation of fluorinated compounds. It can be used to definitively identify the position of the fluorine atom and thus differentiate between isomers. bohrium.comtechnologynetworks.com

These advanced techniques, often used in combination, provide a more definitive means of identifying and distinguishing between the ever-growing number of synthetic cannabinoid isomers.

Development of Predictive Models for Structure-Activity Relationships in Emerging Fluorinated Synthetic Cannabinoids

Given the rapid emergence of new compounds, it is impractical to conduct full pharmacological and metabolic characterization for every new substance. In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, offer a fast and cost-effective means to predict the biological activity of new compounds based on their chemical structure. researchgate.netnih.gov

The development of robust QSAR models for fluorinated synthetic cannabinoids is a key research priority. These models aim to correlate physicochemical properties and structural descriptors with pharmacological endpoints, primarily CB1 receptor binding affinity, which is linked to psychoactivity. nih.govcnreagent.com

Key aspects of developing these predictive models include:

Model Building and Validation: Regression-based methods like multiple linear regression (MLR) and partial least squares regression (PLSR) are used to build QSAR models. nih.gov These models are trained on datasets of compounds with experimentally determined CB1 binding affinities and are then validated using cross-validation and external validation with new compounds to ensure their predictive power. nih.govnih.gov

Descriptor Calculation: The models rely on molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, geometry, and electronic properties. researchgate.netnih.gov

Application to Fluorinated Compounds: Specific models need to account for the unique properties of the fluorine atom, such as its high electronegativity and ability to form hydrogen bonds, which can significantly alter receptor interactions. Studies have already begun to incorporate fluorinated analogs into SAR and QSAR analyses to better understand their impact on affinity and function. nih.govkoreascience.krbiomolther.org

Predicting Metabolism: Beyond receptor affinity, in silico tools are also being developed to predict sites of metabolism, which can help in tentatively identifying major metabolites before in vitro studies are conducted.

These predictive models can serve as an early warning system, helping to prioritize which of the many emerging fluorinated synthetic cannabinoids pose the greatest potential risk and warrant more intensive laboratory investigation. nih.gov

Q & A

Basic Research Questions

Q. How can researchers distinguish the N-(2-fluorohexyl) isomer of JWH 019 from other positional isomers (e.g., N-3-, N-4-, or N-5-fluorohexyl analogs)?

  • Methodological Answer : Use high-resolution analytical techniques such as tandem mass spectrometry (LC-MS/MS) coupled with nuclear magnetic resonance (NMR). For example, LC-MS/MS can differentiate isomers via retention time and fragmentation patterns, while ¹H/¹³C NMR can resolve structural differences in the fluorine substitution position on the hexyl chain. Cross-referencing with synthetic standards of known isomers (e.g., N-3-, N-4-fluorohexyl analogs listed in commercial catalogs) is critical .**

Q. What experimental protocols are recommended for synthesizing JWH 019 N-(2-fluorohexyl) isomer with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) to minimize byproducts. Post-synthesis purification via column chromatography or preparative HPLC should be validated using UV/Vis spectroscopy (λmax ~218, 247, 316 nm for JWH analogs) and quantified via NMR to confirm ≥98% purity. Stability testing under storage conditions (-20°C) is advised to ensure integrity .**

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound in research samples?

  • Methodological Answer : Combine UV/Vis spectroscopy for initial purity assessment with orthogonal methods like HPLC-UV and LC-MS/MS for quantification. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, or varying pH) followed by impurity profiling. Document impurities using validated thresholds (e.g., ≤0.1% for individual contaminants) as per pharmacopeial guidelines .**

Advanced Research Questions

Q. How does the N-(2-fluorohexyl) substitution affect JWH 019’s binding affinity to cannabinoid receptors (CB1/CB2) compared to other isomers?

  • Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]CP-55,940) in transfected HEK-293 cells expressing human CB1/CB2 receptors. Compare IC₅₀ values across isomers (e.g., N-5-fluorohexyl vs. N-2-fluorohexyl) to determine structure-activity relationships. Note that fluorine position may alter lipophilicity and steric hindrance, impacting receptor interaction .**

Q. What metabolic pathways are hypothesized for this compound, and how can they be experimentally validated?

  • Methodological Answer : Use in vitro hepatic microsomal assays (human or rodent) to identify phase I metabolites (e.g., hydroxylation, defluorination). Employ high-resolution LC-MS/MS for metabolite detection and structural elucidation. Compare results to known JWH 019 metabolites (e.g., N-6-hydroxyhexyl analogs) to infer metabolic stability and bioactivation pathways .**

Q. How can researchers resolve contradictions between structural characterization data (e.g., NMR) and bioactivity results for this compound?

  • Methodological Answer : Re-evaluate sample purity using orthogonal methods (e.g., elemental analysis, X-ray crystallography) to rule out contamination or degradation. If bioactivity discrepancies persist, conduct dose-response studies to confirm receptor specificity. Cross-validate findings with independent assays (e.g., calcium flux or β-arrestin recruitment) to ensure reproducibility .**

Methodological Considerations

  • Data Validation : Always cross-reference analytical results with synthetic standards and published spectral libraries. For example, commercial catalogs provide reference data for related isomers .
  • Ethical Compliance : Adhere to institutional guidelines for handling synthetic cannabinoids, including safe disposal protocols and documentation of ethical approvals for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.